molecular formula C54H82N4O9S2 B10859770 Fenoctimine sulfate CAS No. 69365-66-8

Fenoctimine sulfate

Cat. No.: B10859770
CAS No.: 69365-66-8
M. Wt: 995.4 g/mol
InChI Key: DZLXKTCZFYOEES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of fenoctimine sulfate involves several steps:

Chemical Reactions Analysis

Fenoctimine sulfate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents for the oxidation process and various bases for substitution reactions. The major products formed from these reactions include oxidized derivatives and substituted piperidine compounds .

Comparison with Similar Compounds

Fenoctimine sulfate can be compared with other similar compounds, such as:

This compound is unique due to its specific structure and the presence of the diphenylmethyl and octylimino groups, which contribute to its distinct mechanism of action and potency .

Biological Activity

Fenoctimine sulfate is a compound that has garnered interest due to its potential biological activities, particularly in the context of gastric acid secretion and anticholinergic effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and implications for therapeutic use.

Chemical Structure and Properties

This compound, with the molecular formula C27H38N2C_{27}H_{38}N_2 and a molecular weight of 390.61 g/mol, is classified as a non-anticholinergic inhibitor of gastric acid secretion. Its structure includes a sulfonamide group, which is significant for its biological activity .

Fenoctimine acts primarily as an antisecretory agent by inhibiting gastric acid secretion. The proposed mechanisms include:

  • Inhibition of Gastric Acid Secretion : Fenoctimine has been shown to reduce gastric acid output in animal models, particularly in dogs and rats, where it exhibited stronger effects compared to humans .
  • Anticholinergic Effects : In humans, fenoctimine demonstrated weak antisecretory activity but was associated with anticholinergic side effects such as dry mouth and nasal passages. This suggests that while it may inhibit gastric acid secretion, its efficacy is diminished by metabolic differences across species .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Activity Description
Gastric Antisecretory Activity Exhibits weak antisecretory effects in humans; more potent in animal models.
Anticholinergic Activity Causes side effects similar to anticholinergic drugs (e.g., dry mouth).
Metabolism Metabolized differently in humans compared to dogs and rats, affecting efficacy.

Case Studies and Research Findings

  • Antisecretory Activity in Animals : A study reported that fenoctimine effectively inhibited gastric acid secretion in dogs and rats, suggesting its potential use as a treatment for conditions like peptic ulcers . However, the same study highlighted that metabolites formed during human metabolism were less active than the parent compound.
  • Human Trials : Clinical evaluations indicated that while fenoctimine could reduce gastric acid secretion, its overall effectiveness was limited due to significant metabolic alterations in humans compared to other species. This discrepancy raises questions about the translatability of animal model results to human applications .
  • Safety Profile : The side effects associated with fenoctimine include anticholinergic symptoms, which necessitate careful consideration when prescribing this compound for therapeutic use. Monitoring for these effects is essential to ensure patient safety .

Q & A

Basic Research Questions

Q. What established protocols are recommended for synthesizing Fenoctimine sulfate in laboratory settings?

  • Methodology : Follow validated synthesis routes with detailed documentation of reaction conditions (temperature, pH, catalysts) and purity validation (e.g., HPLC, NMR). Include step-by-step reproducibility checks and cross-reference with peer-reviewed studies for consistency .
  • Data Requirements : Report yield percentages, spectral data, and purity thresholds (>95% recommended for pharmacological assays) .

Q. How should researchers design in vitro studies to evaluate the biochemical activity of this compound?

  • Framework : Use the PICOT structure:

  • P opulation: Cell lines (e.g., HEK-293 for receptor binding).
  • I ntervention: Dose ranges (e.g., 1 nM–100 µM).
  • C omparison: Positive/negative controls (e.g., known agonists/inhibitors).
  • O utcome: IC50/EC50 values, selectivity indices.
  • T ime: Incubation periods aligned with kinetic studies .
    • Validation : Triplicate experiments with blinded analysis to reduce bias .

Q. What criteria should guide the selection of animal models for in vivo testing of this compound?

  • Considerations : Species-specific metabolic pathways, disease induction methods (e.g., transgenic vs. chemical models), and ethical approvals. Prioritize models with translational relevance to human pathophysiology .

Q. How to ensure reproducibility in this compound experimental results across laboratories?

  • Best Practices : Standardize buffer compositions, storage conditions (-80°C aliquots), and equipment calibration. Share raw datasets and detailed protocols via supplementary materials .

Q. What are the best practices for documenting experimental parameters in this compound research?

  • Guidelines : Use structured tables for batch-specific data (e.g., lot numbers, solvent purity), and adhere to journal-specific formatting (e.g., RSC or ACS guidelines). Avoid redundant descriptions; reference published methods with modifications clearly noted .

Advanced Research Questions

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Approach : Nonlinear regression (e.g., Hill equation) for IC50/EC50 calculations. Use ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. Address outliers via Grubbs’ test or robust regression .
  • Tools : Software like GraphPad Prism or R packages (drc, nlme) for model fitting .

Q. How can conflicting pharmacokinetic data from this compound studies be reconciled?

  • Analysis : Conduct meta-analyses to identify covariates (e.g., species, formulation). Use sensitivity testing to isolate variables like absorption variability or enzyme induction. Validate assays with certified reference standards .

Q. What strategies optimize the stability of this compound under varying physiological conditions?

  • Experimental Design : Accelerated stability studies (40°C/75% RH) with HPLC monitoring. Explore co-solvents (e.g., cyclodextrins) or pH-adjusted formulations. Compare degradation products via LC-MS .

Q. What computational approaches model the molecular interactions of this compound with its targets?

  • Methods : Molecular docking (AutoDock, Schrödinger) for binding affinity predictions. MD simulations (GROMACS) to assess conformational stability. Validate with mutagenesis or SPR data .

Q. How to integrate multi-omics data to elucidate this compound’s mechanisms of action?

  • Workflow : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Use pathway enrichment tools (DAVID, MetaboAnalyst) and network pharmacology models to identify hub targets .

Q. Data Management & Reporting

  • Tables/Figures : Use Roman numerals for tables, ensuring self-explanatory titles and footnotes. Include error bars (SEM/SD) and p-values in graphs. Submit raw data as .csv files in supplementary materials .
  • Ethical Compliance : Declare conflicts of interest and funding sources. For human studies, detail IRB approvals and informed consent processes .

Properties

CAS No.

69365-66-8

Molecular Formula

C54H82N4O9S2

Molecular Weight

995.4 g/mol

IUPAC Name

1-(4-benzhydrylpiperidin-1-yl)-N-octylmethanimine;sulfuric acid;hydrate

InChI

InChI=1S/2C27H38N2.2H2O4S.H2O/c2*1-2-3-4-5-6-13-20-28-23-29-21-18-26(19-22-29)27(24-14-9-7-10-15-24)25-16-11-8-12-17-25;2*1-5(2,3)4;/h2*7-12,14-17,23,26-27H,2-6,13,18-22H2,1H3;2*(H2,1,2,3,4);1H2

InChI Key

DZLXKTCZFYOEES-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN=CN1CCC(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.CCCCCCCCN=CN1CCC(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.O.OS(=O)(=O)O.OS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.